1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one
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Overview
Description
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one is a synthetic organic compound characterized by the presence of both piperidine and azepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4-aminopiperidine, which is then reacted with 2-chloro-1-(azepan-1-yl)ethan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing molecular pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminopiperidin-1-yl)-2-(piperidin-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
1-(4-Aminopiperidin-1-yl)-2-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-(4-Aminopiperidin-1-yl)-2-(azepan-1-yl)ethan-1-one is unique due to the presence of both piperidine and azepane rings, which may confer distinct chemical and biological properties. This dual-ring structure can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H25N3O |
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Molecular Weight |
239.36 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(azepan-1-yl)ethanone |
InChI |
InChI=1S/C13H25N3O/c14-12-5-9-16(10-6-12)13(17)11-15-7-3-1-2-4-8-15/h12H,1-11,14H2 |
InChI Key |
KYPOLWSWJWQVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2CCC(CC2)N |
Origin of Product |
United States |
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